molecular formula C22H32N6O8 B590837 alpha-Cgrp (33-37) (rat) CAS No. 132917-50-1

alpha-Cgrp (33-37) (rat)

Cat. No.: B590837
CAS No.: 132917-50-1
M. Wt: 508.532
InChI Key: BQJVRVCXUISVFV-TUUVXOQKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-calcitonin gene-related peptide (33-37) (rat) is a neuropeptide belonging to the calcitonin gene family. It is predominantly produced in the central and peripheral nervous systems, specifically in the dorsal root ganglia of Aδ and C sensory neurons. This peptide plays a significant role in various physiological and pathophysiological states, particularly in cardiovascular diseases and migraines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-calcitonin gene-related peptide (33-37) (rat) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Industrial Production Methods

Industrial production of alpha-calcitonin gene-related peptide (33-37) (rat) involves large-scale SPPS, utilizing automated peptide synthesizers to enhance efficiency and yield. The process is optimized for scalability, ensuring consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Alpha-calcitonin gene-related peptide (33-37) (rat) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include modified peptides with altered biological activities, which are useful for studying the structure-function relationships of the peptide .

Scientific Research Applications

Alpha-calcitonin gene-related peptide (33-37) (rat) has numerous scientific research applications:

Mechanism of Action

Alpha-calcitonin gene-related peptide (33-37) (rat) exerts its effects by binding to specific receptors on the cell membrane, leading to the activation of intracellular signaling pathways. The primary molecular targets include the calcitonin receptor-like receptor and receptor activity-modifying proteins. These interactions result in vasodilation, modulation of pain transmission, and regulation of cardiovascular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha-calcitonin gene-related peptide (33-37) (rat) is unique due to its specific sequence and physiological roles. It is predominantly involved in cardiovascular regulation and pain modulation, making it a valuable target for therapeutic interventions .

Properties

IUPAC Name

(4S)-4-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N6O8/c1-12(20(34)28-15(19(24)33)9-13-5-3-2-4-6-13)25-21(35)14(7-8-18(31)32)27-22(36)16(11-29)26-17(30)10-23/h2-6,12,14-16,29H,7-11,23H2,1H3,(H2,24,33)(H,25,35)(H,26,30)(H,27,36)(H,28,34)(H,31,32)/t12-,14-,15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQJVRVCXUISVFV-TUUVXOQKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N6O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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